Idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone
Overview
Description
Idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone is a derivative of idonic acid, where the hydroxyl groups are protected by trimethylsilyl groups. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity. The lactone form of idonic acid is particularly interesting because it can undergo various chemical transformations, making it a valuable intermediate in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone typically involves the protection of idonic acid with trimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthetic applications .
Scientific Research Applications
Idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone involves its ability to undergo various chemical transformations. The trimethylsilyl groups protect the hydroxyl groups, allowing selective reactions at other sites on the molecule. This selective reactivity makes it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- Gluonic acid, γ-lactone, 4TMS derivative
- Galactonic acid, γ-lactone, 4TMS derivative
- Mannonic acid, γ-lactone, 4TMS derivative
- Talonic acid, γ-lactone, 4TMS derivative
- Allonic acid, γ-lactone, 4TMS derivative
- Gulonic acid, γ-lactone, 4TMS derivative
Uniqueness
Idonic acid, 2,3,5,6-tetrakis-O-(trimethylsilyl)-, lactone is unique due to its specific structure and reactivity. The presence of four trimethylsilyl groups provides enhanced stability and protection, allowing for selective reactions that are not possible with other similar compounds. This makes it a valuable tool in synthetic chemistry and various research applications .
Properties
IUPAC Name |
5-[1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42O6Si4/c1-25(2,3)20-13-14(22-26(4,5)6)15-16(23-27(7,8)9)17(18(19)21-15)24-28(10,11)12/h14-17H,13H2,1-12H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOCXQVQZOFUDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC(C1C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O6Si4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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